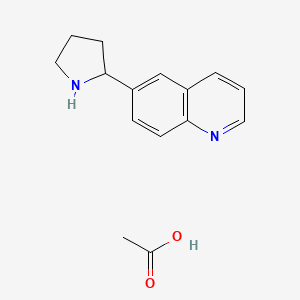

6-(Pyrrolidin-2-yl)quinoline acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;6-pyrrolidin-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKOJNXSSKHMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Pyrrolidin 2 Yl Quinoline Acetate and Analogues

Synthetic Routes to the Quinoline (B57606) Core Structure

The construction of the quinoline ring system is a foundational step in the synthesis of 6-(pyrrolidin-2-yl)quinoline (B1591585) acetate (B1210297). Over the years, numerous methods have been developed for this purpose, each with its own advantages and applications.

Classical Cyclization Reactions (e.g., Skraup Synthesis, Combes Quinoline Synthesis)

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. The reaction involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The Skraup synthesis is a powerful tool for producing quinolines, though it can be vigorous and sometimes requires harsh conditions.

Combes Quinoline Synthesis: The Combes synthesis offers a route to 2,4-disubstituted quinolines. It involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline product. This method is particularly useful for preparing quinolines with specific substitution patterns on the pyridine (B92270) ring.

| Synthesis Method | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | One-pot reaction, can be highly exothermic. | Unsubstituted or substituted quinolines. |

| Combes Quinoline Synthesis | Aniline, β-Diketone, Acid Catalyst | Forms 2,4-disubstituted quinolines. | Quinolines with substituents at C-2 and C-4. |

Modern Catalytic Approaches for Quinoline Ring Formation (e.g., Copper-Catalyzed, Rhodium(III)-Catalyzed Cyclizations)

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.

Copper-Catalyzed Cyclizations: Copper catalysts have been effectively used in the synthesis of quinolines. These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation. For instance, copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes can produce a variety of quinoline derivatives in good yields. nih.gov These methods are attractive due to the low cost and low toxicity of copper catalysts.

Rhodium(III)-Catalyzed Cyclizations: Rhodium(III) catalysts have emerged as powerful tools for C-H activation and annulation reactions, leading to the synthesis of various heterocyclic compounds, including quinolines. mdpi.comresearchgate.net These reactions often involve the coupling of an aniline derivative with an alkyne, where the rhodium catalyst facilitates the regioselective C-H activation of the aniline and subsequent cyclization to form the quinoline ring. This approach offers high atom economy and allows for the construction of complex quinoline structures under relatively mild conditions.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency and ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of quinoline derivatives. nih.govscite.ai These strategies often involve the combination of an aniline, an aldehyde or ketone, and an activated methylene (B1212753) compound or an alkyne in the presence of a catalyst. The reaction proceeds through a cascade of transformations, leading to the formation of the quinoline ring with diverse substitution patterns. nih.gov The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Introduction of the Pyrrolidine (B122466) Moiety at the C-6 Position of Quinoline

Once the quinoline core is synthesized, the next crucial step is the introduction of the pyrrolidine group at the C-6 position. This requires regioselective functionalization of the quinoline ring.

Regioselective Functionalization Techniques

The functionalization of the quinoline ring at specific positions can be challenging due to the presence of multiple reactive sites. However, various strategies have been developed to achieve regioselectivity. Direct C-H functionalization at the C-6 position of quinoline is a significant challenge due to the electronic properties of the ring system. researchgate.net However, methods involving directing groups or specific catalytic systems are being explored to achieve this transformation. researchgate.net

A common and reliable approach for C-6 functionalization is to start with a pre-functionalized quinoline, such as a 6-haloquinoline (e.g., 6-bromoquinoline (B19933) or 6-chloroquinoline). The halogen atom serves as a handle for subsequent cross-coupling reactions.

Nucleophilic Amination Reactions Utilizing Pyrrolidine

With a 6-haloquinoline in hand, the pyrrolidine moiety can be introduced via a nucleophilic amination reaction.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction is widely used for the coupling of amines with aryl halides. In the context of synthesizing 6-(pyrrolidin-2-yl)quinoline analogues, a 6-bromoquinoline can be reacted with pyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or Cs2CO3). nih.gov The choice of ligand is crucial for the efficiency and scope of the reaction. nih.govwikipedia.org

Copper-Catalyzed Amination: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-catalyzed methods. These reactions typically require higher temperatures but can be advantageous in certain cases. The coupling of a 6-haloquinoline with pyrrolidine can be achieved using a copper catalyst, such as CuI, often in the presence of a ligand and a base.

| Reaction | Substrates | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | 6-Haloquinoline, Pyrrolidine | Palladium catalyst, Phosphine ligand, Base | High efficiency, broad substrate scope, mild conditions. nih.govwikipedia.org |

| Copper-Catalyzed Amination (Ullmann Coupling) | 6-Haloquinoline, Pyrrolidine | Copper(I) salt, Ligand (optional), Base | Alternative to palladium, often requires higher temperatures. |

Formation of the Acetate Counterion or Ester Derivatives

The final step in the synthesis of amine-based pharmaceutical compounds often involves the formation of a salt to improve properties such as stability, solubility, and ease of handling. In the case of 6-(pyrrolidin-2-yl)quinoline, the formation of an acetate salt is a common concluding step. The basic nitrogen on the pyrrolidine ring can be protonated by an acid, such as acetic acid, to form the corresponding salt.

Alternatively, related ester derivatives can be synthesized. The formation of an acetate counterion is typically achieved through a straightforward acid-base reaction. The free base form of the quinoline derivative is dissolved in a suitable solvent and treated with acetic acid. The resulting salt precipitates out of the solution or is isolated after solvent evaporation. This process is crucial as synthetic procedures, particularly those involving purification by high-performance liquid chromatography (HPLC), often yield the product as a trifluoroacetate (B77799) (TFA) salt. nih.gov Since TFA can interfere with biological assays and may be undesirable in a final product, a salt exchange step is performed to replace the trifluoroacetate ion with acetate. nih.gov

Ester derivatives, on the other hand, are formed through condensation reactions. For instance, a quinoline carboxylic acid can be reacted with an alcohol like methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield a methyl ester. apjhs.com Another method involves reacting a precursor with chloroethyl acetate in the presence of a base like fused sodium acetate to introduce an ethyl acetate group. impactfactor.org

| Product Type | Methodology | Key Reagents | Typical Precursor |

|---|---|---|---|

| Acetate Salt | Acid-base reaction / Counter-ion exchange | Acetic Acid | Free base of the amine |

| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ | Carboxylic acid derivative |

| Ethyl Acetate Derivative | Nucleophilic Substitution | Chloroethyl acetate, Sodium acetate | Thiol or other nucleophile |

Synthesis of Diverse Quinoline Derivatives Incorporating Pyrrolidine and Other Cyclic Amines

The synthesis of quinoline derivatives that feature a pyrrolidine or other cyclic amine substituent can be accomplished through several strategic approaches. These methods either build the quinoline ring from a precursor already containing the cyclic amine or introduce the amine onto a pre-existing quinoline scaffold.

Construction of the Quinoline Ring from Substituted Precursors: A common strategy involves using an aniline derivative that already bears the desired cyclic amine as a starting material. For example, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have been synthesized from appropriately substituted anilines. nih.gov Classic quinoline syntheses, such as the Combes, Conrad-Limpach, or Friedländer reactions, can be adapted for this purpose. mdpi.comnih.gov The Combes synthesis, for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.gov Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride or bromine to produce functionalized quinolines under mild conditions. nih.gov

Direct Amination of the Quinoline Ring: Modern cross-coupling reactions allow for the direct attachment of cyclic amines to the quinoline core. A notable example is the nickel-catalyzed C-H/N-H coupling of cyclic amines, including pyrrolidine and piperidine (B6355638), to the C-2 position of a quinoline N-oxide. rsc.org This method avoids the need for pre-functionalization of the quinoline ring, offering an efficient route to C-2 aminated derivatives. rsc.org

Annulation and Cyclization Strategies: More complex, fused, or spirocyclic systems can be generated through specialized annulation and cyclization reactions. Ruthenium-hydride complexes have been used to catalyze the regioselective coupling of benzocyclic amines with terminal alkynes, leading to the formation of tricyclic quinoline derivatives. acs.org In a different approach, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were synthesized, creating a direct link between the two heterocyclic systems. nih.gov Furthermore, silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds provides an effective route to various annulated quinoline derivatives. researchgate.net Palladium-catalyzed oxidative annulation of anilines with allyl alcohols also represents a modern approach to assembling substituted quinoline scaffolds. nih.gov

| Synthetic Strategy | Key Reaction Type | Catalyst/Reagents | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Construction from Substituted Precursors | Electrophilic Cyclization | ICl, I₂, Br₂ | 3-Halo-quinolines | nih.gov |

| Direct Amination | C-H/N-H Coupling | Nickel Catalyst, Ag₂CO₃ | C-2 Aminated Quinolines | rsc.org |

| Annulation/Cyclization | Hydroamination / C-H Activation | Ruthenium-hydride complex | Tricyclic Quinolines | acs.org |

| Spirocyclization | Multi-component reaction | - | Spiro[pyrrolidine-2,3'-quinoline] | nih.gov |

| Annulation/Cyclization | 6-endo-dig Cycloisomerization | Silver Catalyst (e.g., AgSbF₆) | Annulated Quinolines | researchgate.net |

| Construction from Substituted Precursors | Conrad-Limpach / Friedländer | Acid or Base Catalyst | Substituted Quinolin-4-ones | nih.gov |

Structure Activity Relationship Sar Studies of Quinoline Pyrrolidine Systems

Influence of Pyrrolidine (B122466) Substitution Position and Modifications on Biological Efficacy

The nature and placement of the heterocyclic amine ring, such as pyrrolidine, are critical determinants of a compound's pharmacological profile.

The size and type of the heterocyclic ring attached to the quinoline (B57606) core can dramatically alter biological activity. Studies comparing different rings, such as the five-membered pyrrolidine and the six-membered piperidine (B6355638), have revealed significant differences in efficacy.

In the development of antimalarial agents, a series of 4-aminoquinoline (B48711) derivatives were synthesized with different piperidine side chains. nih.gov These quinoline-piperidine conjugates showed potent activities in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Similarly, research into novel antileishmanial agents involved synthesizing quinoline-piperazine/pyrrolidine hybrids. Several of these compounds exhibited significant activity against Leishmania donovani amastigotes, with IC50 values as low as 2.09 μM, which was superior to the standard drug miltefosine. nih.gov

A study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine (B1678402) fragment found that these compounds exhibited moderate to excellent antifungal activity against various pathogenic fungal strains. nih.gov Specifically, certain derivatives showed stronger activity against C. albicans than the standard drug fluconazole. nih.gov This highlights that the choice of the heterocyclic system (pyrrolidine, piperidine, or even more complex fused systems) is a key factor in determining the spectrum and potency of biological action.

Table 1: Comparison of Biological Activity with Different Heterocyclic Rings

| Base Scaffold | Heterocyclic Ring | Target Organism/Cell Line | Measured Activity (IC50) |

| 4-Aminoquinoline | Piperidine | P. falciparum (K1, resistant) | 25–69 nM |

| Quinoline | Pyrrolidine/Piperazine | L. donovani amastigotes | 2.09 to 8.89 μM |

| Spiro-Quinolinone | Pyrrolidine-Piperazine | Candida albicans | Stronger than fluconazole |

The linker connecting the quinoline and pyrrolidine rings, as well as the basicity of the pyrrolidine nitrogen, are crucial for optimal interaction with biological targets. The length and flexibility of an alkylamino side chain can enhance antiproliferative activity. frontiersin.org

The basicity of the pyrrolidine nitrogen is a key feature, as it is often involved in forming crucial interactions with target proteins. nih.gov The nitrogen atom in the pyrrolidine ring confers basicity to the scaffold, and this can be modulated by substituents on the ring. nih.gov For instance, studies on 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives showed that the structure of the alkylamino linker significantly influenced their binding affinity to DNA trinucleotide repeats. nih.gov This suggests that both the length of the linker and the nature of the amine group are critical for molecular recognition and biological function.

Stereochemistry is a pivotal factor in the biological activity of quinoline-pyrrolidine systems, as drug targets are often stereoselective. nih.govresearchgate.net The pyrrolidine ring contains stereogenic carbons, meaning different spatial arrangements (enantiomers and diastereoisomers) can lead to vastly different biological profiles due to how they bind to target proteins. nih.govresearchgate.net

In a study of nature-inspired antimalarial compounds, it was found that isomers with the natural configuration (5S, αS) were significantly more active against P. falciparum than their corresponding enantiomers and diastereoisomers. nih.gov This suggests that a stereoselective uptake mechanism, possibly an L-amino acid transport system, is responsible for the enhanced activity of the correctly oriented isomer. nih.gov Similarly, SAR studies on α2C-adrenoceptor antagonists revealed that substitutions on the piperazine ring (a related heterocyclic amine) had a significant and stereospecific beneficial effect on affinity and potency. nih.gov This underscores the critical importance of controlling the stereochemistry in the design of new quinoline-pyrrolidine based therapeutic agents.

Systematic Evaluation of Substituents on the Quinoline Core

Modifications to the quinoline ring system itself provide another layer of control over the pharmacological properties of the compound.

Adding substituents to the aromatic (benzene) part of the quinoline core can fine-tune the electronic and steric properties of the molecule, thereby affecting its biological activity.

For example, in the development of α-glucosidase inhibitors, quinoline derivatives with chloro and fluoro substitutions on an attached phenyl ring were found to be the most potent. frontiersin.org A detailed analysis of antitubercular agents revealed that nonpolar electron-withdrawing groups, particularly halogens like chlorine, were generally the most effective substituents. acs.org A chloro-substituted compound showed a significantly lower Minimum Inhibitory Concentration (MIC) of 0.42 μM compared to a fluoro-substituted one (3.54 μM). acs.org

Conversely, the presence of electron-donating groups like methoxy (B1213986) groups can sometimes be detrimental. In one study on antimalarial agents, the presence of a methoxy group at position 8 of the quinoline ring resulted in minimal inhibition of β-hematin formation. nih.gov

Table 2: Effect of Aromatic Ring Substitutions on Antitubercular Activity (MIC)

| Substituent Type | Example Group | MIC (μM) |

| Halogen (Electron-Withdrawing) | Chloro | 0.42 |

| Halogen (Electron-Withdrawing) | Fluoro | 3.54 |

| Alkyl (Electron-Donating) | Methyl/Methoxy | 3.23 |

The position at which the pyrrolidine ring or other substituents are attached to the quinoline core has profound pharmacological implications. The reactivity of the quinoline ring allows for modifications at various positions, including C-2, C-3, C-4, C-6, and C-8. nih.goviust.ac.ir

Position C-4: The 4-aminoquinoline scaffold is a classic pharmacophore for antimalarial drugs like chloroquine (B1663885). nih.gov Novel 4-aminoquinoline-piperidine compounds have shown excellent inhibitory activity against malaria parasites, with IC50 values in the low nanomolar range. nih.gov

Position C-3: In the development of selective α2C-adrenoceptor antagonists, a substituent at the C-3 position of the quinoline ring was found to be an absolute requirement for activity. nih.gov

Positions C-2 and C-6: Studies on G-quadruplex stabilizers found that attaching pyridine-2,6-dicarboxamide linkers to the C-2, C-4, or C-6 positions of the quinoline resulted in derivatives with varied G4 stabilizing activity. semanticscholar.orgmdpi.com Derivatives with the linker at position 6 showed modest stabilizing activity. semanticscholar.org

Positions C-5 and C-8: Electrophilic aromatic substitution on the quinoline ring preferentially occurs at the C-5 and C-8 positions. reddit.com In a series of anticancer indole-quinoline derivatives, methyl substitution at C-5 resulted in more potent activity against cancer cells compared to substitution at C-6. biointerfaceresearch.com

This positional dependence highlights the importance of precise structural modifications in optimizing the interaction between the drug molecule and its biological target.

Conformational and Electronic Contributions to SAR

The biological activity of quinoline-pyrrolidine systems is intricately linked to their three-dimensional structure and electronic properties. The specific arrangement of atoms (conformation) and the distribution of electrons within the molecule dictate how it interacts with biological targets. Understanding these factors is crucial for designing more potent and selective compounds.

Impact of Conjugation and Charge Distribution

The pyrrolidine ring, attached at the 6-position, acts as a significant substituent. While the pyrrolidine ring itself is not aromatic, its nitrogen atom can influence the electronic properties of the quinoline system through inductive effects. Furthermore, substituents on the quinoline ring can modulate its activity by altering the electron density. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can impact the molecule's ability to participate in key interactions like pi-pi stacking or cation-pi interactions with target proteins. For instance, studies on quinoline derivatives have shown that electron-donating groups like a methoxy (-OCH3) group can enhance antimalarial activity, whereas electron-withdrawing groups like chlorine (-Cl) can lead to a loss of activity. rsc.org

The distribution of charge also plays a role in the molecule's pharmacokinetic properties, such as its ability to cross cell membranes. The basic nitrogen atom in the quinoline ring and the secondary amine in the pyrrolidine ring can be protonated at physiological pH, conferring a positive charge. This charge can be crucial for forming strong ionic interactions with negatively charged residues in a receptor's active site.

The following table, derived from structure-activity relationship studies of related pyridine (B92270) derivatives, illustrates how different substituents can affect biological activity, measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

| Derivative Number | Substituent Group | Position of Substitution | IC50 (nM) |

|---|---|---|---|

| 59 | -Cl | para | 4.9 |

| 60 | -Cl | meta | 9.0 |

| 61 | -CH3 | ortho | 91.9 |

| 62 | -CH3 | meta | 82.4 |

| 63 | -OH | para | 27.7 |

| 64 | -OH | meta | 41.4 |

| 65 | -NH2 | para | 27.1 |

| 66 | -OCH3 | para | 50.7 |

Data adapted from studies on pyridine derivatives.

Hydrogen Bonding Potential and its Role in Activity

Hydrogen bonds are crucial directional interactions that contribute significantly to the binding affinity and specificity of a ligand for its receptor. The 6-(Pyrrolidin-2-yl)quinoline (B1591585) acetate (B1210297) structure possesses several key functional groups capable of participating in hydrogen bonding.

Potential Hydrogen Bond Donors and Acceptors:

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor.

Pyrrolidine Nitrogen: The secondary amine (-NH) group in the pyrrolidine ring is a potent hydrogen bond donor. It can also act as a hydrogen bond acceptor if it is not protonated. pharmablock.com

Acetate Counter-ion: The oxygen atoms of the acetate ion are strong hydrogen bond acceptors.

The ability of a molecule to form hydrogen bonds is a fundamental factor in its biological activity. rsc.org The pyrrolidine moiety, in particular, is a versatile scaffold in drug design, partly due to the hydrogen bonding capabilities of its nitrogen atom. nih.gov Molecular docking studies on various quinoline and pyrrolidine-containing compounds consistently highlight the importance of hydrogen bonds in stabilizing the ligand-receptor complex. For example, in studies of quinoline derivatives as inhibitors, hydrogen bond interactions with key amino acid residues like Lysine, Tyrosine, or Serine in the active site are often observed. ucj.org.ua

The spatial arrangement of these hydrogen bond donors and acceptors, dictated by the molecule's conformation, is critical. The flexible, non-planar structure of the pyrrolidine ring allows it to adopt various "puckered" conformations, which can orient the -NH group optimally for interaction with a specific target. nih.gov This conformational flexibility allows the molecule to adapt to the topology of the receptor's binding site, maximizing favorable interactions.

The table below summarizes potential hydrogen bonding interactions observed in related heterocyclic compounds during molecular docking simulations, illustrating their role in binding affinity.

| Compound Class | Interacting Moiety | Receptor Amino Acid Residue | Interaction Type | Significance |

|---|---|---|---|---|

| Quinoline Derivative | Quinoline Nitrogen | Lysine (LYS) | Hydrogen Bond | Anchoring in binding pocket |

| Spiropyrrolidine | Pyrrolidine -NH | Glycine (GLY) | Hydrogen Bond | Crucial for inhibitory activity nih.gov |

| Quinoline Derivative | Aromatic Ring | Phenylalanine (PHE) | Hydrophobic | Stabilization of complex |

| Tetrahydroacridine | Pyrrolidine C=O | Serine (SER) | Hydrogen Bond | High binding free energy ucj.org.ua |

| Quinoline Derivative | Quinoline Ring Nitrogen | Tyrosine (TYR) | Hydrogen Bond | Enhances enzymatic inhibition mdpi.com |

Interactions are illustrative and based on studies of compounds with similar functional moieties.

Mechanistic Investigations and Biological Targets of Quinoline Pyrrolidine Derivatives

Antimalarial Activity and Target Engagement

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, with drugs like chloroquine (B1663885) and quinine (B1679958) demonstrating the scaffold's efficacy. The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, has necessitated the development of new and modified quinoline (B57606) agents. The incorporation of a pyrrolidine (B122466) moiety is one such strategy aimed at overcoming resistance and enhancing activity.

Inhibition of Translation Elongation Factor 2 (PfEF2) in Plasmodium falciparum

Plasmodium falciparum elongation factor 2 (PfEF2) is an essential protein for the parasite, playing a crucial role in the translocation step of protein synthesis. patsnap.com Its inhibition leads to a halt in protein production, ultimately resulting in parasite death. patsnap.com This makes PfEF2 a promising target for novel antimalarial drugs. patsnap.com

While the quinoline core is a well-established pharmacophore in antimalarial drug design, specific research detailing the inhibition of PfEF2 by "6-(Pyrrolidin-2-yl)quinoline acetate" or other quinoline-pyrrolidine derivatives is not extensively available in current literature. The primary mechanism of action for many quinoline antimalarials involves the disruption of heme metabolism within the parasite's food vacuole. However, the exploration of alternative targets like PfEF2 is a critical area of ongoing research to combat resistance.

Efficacy Against Drug-Sensitive and Multi-Drug-Resistant P. falciparum Strains

A significant challenge in malaria treatment is the parasite's ability to develop resistance to existing drugs. nih.gov Research has demonstrated that hybrid molecules incorporating the quinoline structure can be effective against both drug-sensitive and multi-drug-resistant strains of P. falciparum. mdpi.comunesp.br For instance, the development of 4-aminoquinoline-pyrimidine hybrids has yielded compounds with potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. nih.gov

Studies have shown that modifications to the quinoline scaffold, including the addition of different ring systems, can lead to improved antimalarial activity. For example, a decrease in the size of a linked ring from a piperidine (B6355638) to a pyrrolidine resulted in a three to four-fold improvement in antimalarial activity in one study of hybrid compounds. nih.gov While these findings are promising for the broader class of quinoline-pyrrolidine derivatives, specific efficacy data for "this compound" against various P. falciparum strains is not yet detailed in the available scientific literature.

Anticancer and Antiproliferative Mechanisms

The versatility of the quinoline scaffold extends to oncology, where its derivatives have been investigated for their ability to interfere with cancer cell proliferation and survival through various mechanisms. ekb.egarabjchem.org These include the inhibition of kinases, disruption of DNA replication, and induction of apoptosis. arabjchem.org The addition of a pyrrolidine ring can further enhance the interaction of these molecules with specific cancer-related targets.

Survivin Inhibition in Cancer Cell Lines

Survivin (BIRC5) is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy and poor patient prognosis. nih.gov This makes it an attractive target for cancer therapy. nih.gov

Research into hydroxyquinoline scaffolds has led to the discovery of selective survivin inhibitors. One such derivative, MX-106 [5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol], has been shown to selectively suppress the expression of survivin and induce apoptosis in cancer cells. nih.gov Structure-activity relationship studies have highlighted the importance of the 8-hydroxyquinoline (B1678124) moiety for its antiproliferative activities. While this demonstrates the potential of quinoline-pyrrolidine structures to act as survivin inhibitors, specific data on the activity of "this compound" in this context is not currently available.

In Vitro Growth Inhibitory Effects of MX-106 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A375 | Melanoma | 1.2 |

| MDA-MB-231 | Breast | 1.5 |

| OVCAR3 | Ovarian | 1.3 |

Modulation of Pyruvate (B1213749) Kinase M2 (PKM2) Activity

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a critical role in tumor metabolism and growth. nih.gov The modulation of PKM2 activity is therefore considered a promising strategy for cancer treatment. nih.govnih.gov

Derivatives of 8-quinolinesulfonamide have been designed and identified as potent modulators of PKM2. nih.govnih.gov For example, compound 9a from a series of 8-quinolinesulfonamide derivatives was found to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cancer cell viability. nih.gov This indicates that the quinoline structure can serve as a scaffold for developing PKM2 modulators. ekb.eg However, there is no specific research available on the modulation of PKM2 by "6-(Pyrrolidin-2-yl)quinoline acetate (B1210297)."

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK), particularly SphK1 and SphK2, are lipid kinases that are overexpressed in various cancers and contribute to cell proliferation, survival, and growth. mdpi.comnih.gov This makes them viable targets for pharmacological intervention in oncology. mdpi.com

Recent studies have focused on developing quinoline-5,8-dione-based SphK inhibitors. By incorporating a pyrrolidine headgroup, researchers have aimed to improve binding efficacy to SphK1. mdpi.comresearchgate.net Molecular modeling and in vitro assays of certain pyrrolidine-based quinoline-5,8-diones have shown favorable docking and inhibitory activity against both SphK1 and SphK2. mdpi.comnih.gov For instance, the addition of a pyrrolidone headgroup to the quinoline-5,8-dione framework improved the predicted docking score for SphK1. mdpi.com This line of research underscores the potential of the quinoline-pyrrolidine scaffold in developing novel SphK inhibitors. Specific inhibitory data for "this compound" against SphK isoforms has not been reported.

Inhibition of Sphingosine Kinase by Quinoline-5,8-dione Derivatives

| Compound | % Inhibition of SphK1 (at 10 µM) | % Inhibition of SphK2 (at 10 µM) |

|---|---|---|

| para-F derivative | ≥ 54% | ≥ 56% |

| para-CN derivative | ≥ 54% | ≥ 56% |

| para-methoxy derivative | Selective for SphK1 | - |

DNA Intercalation and Topoisomerase II Inhibition

Quinoline-pyrrolidine derivatives have been investigated for their potential as anticancer agents, with a significant focus on their interaction with DNA and related enzymes. One of the primary mechanisms identified is DNA intercalation, where the planar aromatic structure of the quinoline ring inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can disrupt the normal function and structure of DNA, leading to cellular damage. Studies on homologous series of alkyl-linked 4-aminodiquinolines have shown that these compounds act as monofunctional intercalators. nih.gov Their binding affinity for DNA increases as the length of the alkyl chain connecting the quinoline rings is extended. nih.gov These derivatives often exhibit a preference for binding at AT-rich sequences within the DNA minor groove. nih.gov

In addition to direct DNA binding, these compounds can also target enzymes crucial for DNA topology, such as topoisomerase II. mdpi.com Topoisomerase II enzymes are vital for processes like DNA replication and transcription, as they manage DNA tangles and supercoils by creating transient double-strand breaks. mdpi.com Certain quinoline derivatives function as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and DNA. mdpi.com This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers programmed cell death, or apoptosis. mdpi.comnih.gov For example, the quinoline derivative IND-2 has been shown to inhibit the catalytic activity of topoisomerase IIα at a concentration of 10 µM. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been identified as effective inhibitors of topoisomerase IIα, with some compounds showing inhibitory activity comparable to the standard drug etoposide. mdpi.com

Induction of Cancer Cell Apoptosis

A key consequence of the mechanisms described above is the induction of apoptosis in cancer cells. Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, which contributes to their uncontrolled proliferation. nih.gov

Quinoline-pyrrolidine derivatives have demonstrated the ability to trigger this process in various cancer cell lines. The accumulation of DNA damage caused by intercalation and topoisomerase II inhibition is a powerful signal for the initiation of the apoptotic cascade. nih.gov For instance, the quinoline derivative IND-2 was found to induce morphological changes characteristic of apoptosis in PC-3 prostate cancer cells. nih.govresearchgate.net Other novel quinoline compounds have been shown to cause a significant increase in the sub-G1 cell population in U937 leukemia cells, which is a hallmark of apoptosis. mdpi.com These compounds also promoted the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. mdpi.com This ability to force cancer cells into a self-destructive pathway is a critical attribute for a potential anticancer agent. nih.gov

Neurological and Neurodegenerative Disease Research

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

In the realm of neuroscience, quinoline-based structures are being explored for their activity on neurotransmitter systems. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including metabotropic glutamate receptors (mGluRs), are involved in a wide array of physiological processes. nih.gov The mGluR1 subtype, in particular, is a potential drug target for various psychiatric and neurological disorders. nih.gov

Certain quinoline and quinoxaline (B1680401) derivatives have been identified as potent and selective antagonists of the mGluR1 receptor. nih.gov Antagonism of this receptor can modulate neuronal excitability and synaptic plasticity. For example, one specific quinoline derivative was found to have a high binding affinity for the mGluR1 receptor, with an IC₅₀ value of 2.97 nM. nih.gov Research has shown that mGluR1 antagonism can inhibit the de novo protein synthesis required for the formation of certain long-term memories and associations, a mechanism that could be relevant for treating addiction. nih.gov By blocking mGluR1, these compounds can interfere with the signaling pathways, such as the ERK and mTOR pathways, that are involved in protein translation. nih.gov

Inhibition of Cholinesterase Enzymes (AChE and BChE)

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). mdpi.com A primary therapeutic strategy is to inhibit the enzymes that break down acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

Derivatives combining quinoline and pyrrolidine scaffolds have been synthesized and evaluated as cholinesterase inhibitors. nih.gov These compounds are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.com Research has shown that the length of the linker between the core structures is crucial for inhibitory activity. mdpi.com Several 4-N-phenylaminoquinoline derivatives have shown potent, mixed-type inhibition of AChE. mdpi.com The data below highlights the inhibitory potential of selected quinoline derivatives against these enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 11g | AChE | 1.94 ± 0.13 | mdpi.com |

| Compound 11g | BChE | 28.37 ± 1.85 | mdpi.com |

| Donepezil (Reference) | AChE | - | nih.gov |

| Galantamine (Reference) | AChE | - | mdpi.com |

Antimicrobial Properties

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. rdd.edu.iq Research into new quinoline-pyrrolidine derivatives aims to overcome the growing challenge of antibiotic resistance. nih.gov These compounds have been tested against a range of pathogenic bacteria, including multidrug-resistant strains. nih.gov

Studies have demonstrated that certain quinoline-2-one derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov The effectiveness of these compounds is often compared to standard antibiotics like daptomycin (B549167) and ciprofloxacin (B1669076). rdd.edu.iqnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial potency. nih.gov The table below summarizes the antibacterial activity of a representative quinoline derivative against several resistant bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c | MRSA | 0.75 | nih.gov |

| Compound 6c | VRE | 0.75 | nih.gov |

| Compound 6c | MRSE | 2.50 | nih.gov |

| Daptomycin (Reference) | MRSA | 0.50 | nih.gov |

| Daptomycin (Reference) | VRE | 0.50 | nih.gov |

Other Biological Modulations

Quinoline-pyrrolidine structures are key scaffolds in the development of nonsteroidal selective androgen receptor modulators (SARMs). nih.govnih.gov SARMs are a class of therapeutic compounds that mimic the beneficial anabolic effects of testosterone (B1683101) on muscle and bone while having reduced androgenic effects on other tissues like the prostate. researchgate.netdshs-koeln.de

Mechanism of Action

SARMs function by binding to the androgen receptor (AR), a ligand-inducible transcription factor. nih.gov Upon binding, the SARM induces a specific conformational change in the AR's ligand-binding domain. This altered conformation modulates the interaction between the AR and various coregulatory proteins, leading to tissue-specific gene regulation. nih.gov The ideal SARM acts as a full agonist in anabolic tissues (muscle, bone) but only as a partial agonist or even an antagonist in androgenic tissues (prostate, seminal vesicles). nih.govdshs-koeln.de This tissue selectivity is the primary advantage over traditional anabolic steroids, which are not selective and can cause undesirable side effects. dshs-koeln.de

Research Findings

A class of substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones has been identified as potent and orally available SARMs. nih.gov The lead compound from one study, 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one, demonstrated excellent anabolic activity on the levator ani muscle (a proxy for skeletal muscle) with significantly reduced impact on prostate weight in castrated rat models. nih.govresearchgate.net This demonstrates a clear separation of anabolic and androgenic activities. Furthermore, this compound was shown to improve bone strength in a rat model of post-menopausal osteoporosis, indicating its potential for treating both muscle wasting and bone density loss. nih.govresearchgate.net

| Tissue | Effect | Observation |

|---|---|---|

| Levator Ani Muscle (Anabolic) | Excellent Activity | Demonstrated 180% weight retention at a 10 mg/kg dose. researchgate.net |

| Ventral Prostate (Androgenic) | Reduced Effect | Showed only 100% weight retention at a 10 mg/kg dose, indicating partial agonism compared to full anabolic effect. researchgate.net |

| Bone (Anabolic) | Improved Strength | Increased femur bending strength and lumbar compression strength. researchgate.net |

Substituted quinolines have been identified as a novel class of nonpeptidic, noncovalent inhibitors of the human proteasome. nih.govnih.gov The proteasome is a large protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. Inhibition of its activity can disrupt multiple cellular signaling pathways, including those critical for cancer cell survival. nih.gov

Mechanism of Action

Unlike many clinically approved proteasome inhibitors that are peptide-based and form covalent bonds, these quinoline derivatives act noncovalently. nih.gov Kinetic studies of a lead quinoline compound showed a pattern consistent with "mixed-type inhibition," suggesting that the inhibitor binds to an allosteric site (a site other than the active site), which in turn inhibits the enzyme's activity. nih.gov These quinolines have been shown to inhibit the chymotrypsin-like (CT-L) and caspase-like (Casp-L) activities of the 20S proteasome core particle, while having less effect on the trypsin-like (T-L) activity. nih.gov A key downstream effect of proteasome inhibition is the suppression of the NF-κB signaling pathway, which is crucial for promoting inflammation and preventing apoptosis in cancer cells. nih.gov

Research Findings

Screening of a diverse library of heterocyclic compounds led to the identification of a quinoline derivative (quinoline 7) with an IC₅₀ of 14.4 μM for the chymotryptic activity of the 20S proteasome. nih.gov Further optimization led to a lead compound (quinoline 25) with an improved IC₅₀ of 5.4 μM. nih.gov In cell-based assays, quinoline 7 demonstrated its ability to prevent NF-κB mediated gene transcription with an IC₅₀ value of 12.1 μM, confirming that its in vitro enzymatic inhibition translates to a functional cellular effect. nih.gov

| Compound | Target/Assay | IC₅₀ (μM) |

|---|---|---|

| Quinoline 7 | 20S Proteasome Chymotrypsin-Like Activity | 14.4 |

| Quinoline 7 | 20S Proteasome Caspase-Like Activity | 17.7 |

| Quinoline 7 | NF-κB Gene Transcription (HeLa cells) | 12.1 |

| Quinoline 25 | 20S Proteasome Chymotrypsin-Like Activity | 5.4 |

The quinoline scaffold is a well-established pharmacophore in antiviral drug discovery, and its derivatives have shown activity against a wide array of viruses. nih.govnih.govresearchgate.net These viruses include Zika virus, human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various coronaviruses. nih.govresearchgate.net

Mechanism of Action

The mechanisms of antiviral action for quinoline derivatives are diverse and depend on the specific virus and compound structure. For some coronaviruses, such as SARS-CoV-2 and HCoV-229E, quinoline analogues like chloroquine have been shown to interfere with the viral entry process at a post-attachment stage. malariaworld.org Other potential mechanisms include the inhibition of key viral enzymes. For instance, in the context of HCV, a quinoline derivative with a pyrrolidine linker was found to inhibit the NS5B polymerase, an essential enzyme for viral replication. nih.gov The pyrrolidine linker was noted to improve aqueous solubility while maintaining potent activity. nih.gov

Research Findings

Research has demonstrated the broad-spectrum antiviral activity of the quinoline core. nih.gov Studies on various coronaviruses, including SARS-CoV-1 and SARS-CoV-2, found that several quinoline analogues exhibit potent antiviral effects, with EC₅₀ values in the low micromolar range. malariaworld.org Hydroxyquinoline-pyrazole derivatives have also shown promising, selective antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The versatility of the quinoline scaffold allows for structural modifications that can be tailored to target specific viral proteins or pathways, making it a valuable starting point for the development of new antiviral agents. nih.govnih.gov

| Compound | Virus | Cell Line | Antiviral Activity (EC₅₀ in μM) |

|---|---|---|---|

| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 |

| Chloroquine | HCoV-OC43 | HEL | 0.73 |

| Mefloquine | SARS-CoV-2 | Vero E6 | 3.95 |

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 6-(Pyrrolidin-2-yl)quinoline (B1591585) acetate (B1210297). By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific experimental data for 6-(Pyrrolidin-2-yl)quinoline acetate is not widely published, the expected spectral characteristics can be inferred from the analysis of related quinoline (B57606) and pyrrolidine (B122466) structures. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline ring, the pyrrolidine ring, and the acetate counter-ion.

Quinoline Protons: The aromatic protons on the quinoline core would appear in the downfield region, typically between 7.0 and 9.0 ppm. ualberta.ca The specific splitting patterns (doublets, triplets, double doublets) would be dictated by the spin-spin coupling between adjacent protons, allowing for the precise assignment of each proton on the bicyclic system.

Pyrrolidine Protons: The aliphatic protons of the pyrrolidine ring would resonate in the upfield region, generally between 1.5 and 4.5 ppm. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The N-H proton of the secondary amine would typically appear as a broad singlet, though its chemical shift can be variable.

Acetate Protons: The methyl protons of the acetate anion would give rise to a sharp singlet, typically observed around 1.9-2.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Quinoline Carbons: The aromatic carbons of the quinoline ring would be found in the range of 120-150 ppm.

Pyrrolidine Carbons: The aliphatic carbons of the pyrrolidine ring would appear in the more shielded region of the spectrum, typically between 25 and 60 ppm.

Acetate Carbons: The acetate counter-ion would show two signals: one for the methyl carbon around 20-25 ppm and one for the carboxylate carbon further downfield, often above 170 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY experiments establish proton-proton coupling networks, while HSQC correlates proton signals with their directly attached carbon atoms, confirming the connectivity within the molecule. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline Aromatic | 7.0 - 9.0 | 120 - 150 |

| Pyrrolidine Aliphatic | 1.5 - 4.5 | 25 - 60 |

| Acetate Methyl | ~1.9 - 2.1 | ~20 - 25 |

| Acetate Carbonyl | N/A | >170 |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques are preferred.

Electrospray Ionization (ESI-MS): This is the ideal technique for analyzing the compound. In positive ion mode, ESI-MS would detect the protonated free base, [C₁₃H₁₄N₂ + H]⁺, providing a molecular ion peak (M+H)⁺ that confirms the molecular weight of the cationic portion. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. nih.gov This technique can distinguish between compounds with the same nominal mass but different atomic compositions, thus confirming the formula C₁₃H₁₄N₂.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion. The resulting fragmentation pattern provides valuable structural information, often showing characteristic losses such as the pyrrolidine ring or parts of the quinoline system, which helps to confirm the proposed structure. nih.govmcmaster.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would be expected to display several characteristic absorption bands. researchgate.netnih.govmdpi.com

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine within the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The quinoline ring would exhibit characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

Carboxylate (COO⁻) Stretches: The acetate anion is a key feature. It would show a strong, broad asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band around 1400-1450 cm⁻¹. The presence of these strong absorptions is a clear indicator of the carboxylate salt.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrolidine) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=C / C=N (Quinoline) | Stretch | 1500 - 1650 |

| COO⁻ (Acetate) | Asymmetric Stretch | 1550 - 1610 |

| COO⁻ (Acetate) | Symmetric Stretch | 1400 - 1450 |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide unambiguous proof of its structure. researchgate.netnih.gov

The analysis would yield:

Connectivity and Constitution: It would confirm the atomic connections, verifying the 6-position linkage of the pyrrolidinyl group to the quinoline core.

Stereochemistry: The absolute configuration of the chiral center at C2 of the pyrrolidine ring could be determined.

Conformation: Precise bond lengths, bond angles, and torsion angles would define the molecule's conformation in the solid state. nih.gov

Intermolecular Interactions: The crystal structure would reveal the nature of the ionic interaction between the protonated quinoline-pyrrolidine cation and the acetate anion. It would also detail the packing of molecules in the crystal lattice, including any hydrogen bonding or π–π stacking interactions. nih.govhelsinki.fi

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insights into the molecule's properties and its interactions with other molecules, particularly biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand and predict ligand-target interactions. For 6-(Pyrrolidin-2-yl)quinoline, docking simulations can elucidate its potential as an inhibitor for various enzymes or receptors. orientjchem.orgnih.gov

The process involves several steps:

Preparation of Structures: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). A 3D model of the ligand, 6-(Pyrrolidin-2-yl)quinoline, is generated and energy-minimized.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the protein. amazonaws.com The program then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding energy or score for each pose.

Analysis of Results: The results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. tubitak.gov.tr The specific intermolecular interactions between the ligand and the protein's active site residues are examined. These interactions can include hydrogen bonds (e.g., involving the pyrrolidine N-H), hydrophobic interactions, and π–π stacking with aromatic residues of the protein. researchgate.net These simulations can guide the design of more potent analogues by identifying key interactions that contribute to binding affinity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior and interaction with biological targets, such as enzymes or receptors. These simulations allow researchers to observe the conformational changes of both the ligand and its target protein, offering a dynamic picture that static methods like docking cannot fully capture. nih.gov

The primary goal of performing MD simulations is to assess the stability of the ligand-protein complex. nih.gov Several key parameters are analyzed throughout the simulation trajectory to understand the nature and strength of the interaction.

Key Research Findings from MD Simulations:

Residue Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify which parts of the protein are flexible or rigid. Analysis of RMSF can reveal how the binding of this compound affects the flexibility of residues within the binding site.

Intermolecular Interactions: A crucial aspect of MD simulations is the detailed analysis of intermolecular hydrogen bonds formed between the ligand and the protein. nih.gov The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance for binding affinity. nih.gov

Binding Free Energy: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to calculate the binding free energy of the complex. nih.gov This value provides a quantitative estimate of the binding affinity, which is valuable for comparing the compound with other potential inhibitors. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations are performed to measure the exposure of the protein-ligand complex to the solvent. A decrease in SASA upon ligand binding can indicate that the compound has been effectively buried within the binding pocket, shielding it from the surrounding solvent. nih.gov

| Analyzed Parameter | Information Obtained | Typical Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Structural stability of the protein-ligand complex | Low, stable RMSD values indicate a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues | Identifies key residues that stabilize or are stabilized by ligand binding. |

| Hydrogen Bond Analysis | Number and persistence of hydrogen bonds | Consistent hydrogen bonds highlight critical interactions for binding. |

| Binding Free Energy (e.g., MM-PBSA) | Quantitative estimation of binding affinity | More negative values suggest stronger, more favorable binding. |

| Solvent Accessible Surface Area (SASA) | Degree of solvent exposure of the complex | A reduction in SASA suggests the ligand is well-accommodated in the binding site. |

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. A key application of these calculations is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are critical in determining a molecule's reactivity. youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic character. libretexts.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, reflecting the molecule's electrophilic character. libretexts.org

Detailed Research Findings: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.net

Large HOMO-LUMO Gap: Molecules with a large energy gap are generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO Gap: A small energy gap indicates that the molecule is more polarizable and more reactive, as it is easier to induce an electronic transition. researchgate.net This property can be crucial for the compound's ability to interact with its biological target.

For this compound, quantum chemical calculations can determine the energies of its HOMO and LUMO. This data helps rationalize its mechanism of action at an electronic level, providing insights into its potential to engage in charge-transfer interactions within a protein's active site.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

Cryo-Electron Microscopy (Cryo-EM) for Binding Rationalization

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary structural biology technique used to determine the high-resolution, three-dimensional structure of biomolecular complexes in their near-native states. For a compound like this compound, Cryo-EM is invaluable for the rationalization of its binding to a target protein. By visualizing the protein-ligand complex at near-atomic detail, Cryo-EM provides definitive evidence of the binding mode and the specific molecular interactions that govern recognition and affinity. youtube.com

This technique is particularly powerful for large, complex proteins or membrane proteins that are often challenging to crystallize for X-ray crystallography.

Detailed Research Findings: A Cryo-EM structure of this compound in complex with its target can reveal:

Binding Pose: The precise orientation and conformation of the compound within the protein's binding pocket. This information is crucial for validating computational predictions from docking and MD simulations.

Key Intermolecular Contacts: Direct visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the compound and specific amino acid residues of the target. nih.gov

Mechanism of Action: How the compound's binding induces conformational changes in the protein, leading to either inhibition or activation.

Rational Drug Design: The structural insights gained from Cryo-EM can guide the design of new analogs with improved potency and selectivity by identifying opportunities for enhanced interactions.

Resistance Mechanisms: By comparing the structures of a wild-type protein with a drug-resistant mutant, Cryo-EM can elucidate how mutations interfere with ligand binding, providing a molecular basis for the observed resistance. nih.gov

| Information Provided by Cryo-EM | Relevance to Binding Rationalization |

|---|---|

| High-Resolution 3D Structure | Provides a definitive atomic-level map of the protein-ligand complex. |

| Ligand Binding Pose | Determines the exact orientation and conformation of the bound compound. |

| Specific Molecular Interactions | Identifies the key amino acid residues and forces responsible for binding affinity. |

| Conformational Changes | Reveals how ligand binding affects the overall structure and function of the protein target. |

| Basis for Drug Resistance | Explains how mutations can disrupt ligand binding at a structural level. |

Preclinical Research Models for Efficacy and Selectivity Assessment

In Vivo Efficacy Evaluation in Disease Models

In vivo models are indispensable for understanding the complex biological response to a drug candidate in a living organism, accounting for metabolic, pharmacokinetic, and pharmacodynamic factors.

Malaria Rodent Models (e.g., P. berghei mouse model)

The Plasmodium berghei mouse model is a standard and widely used tool for the in vivo screening of potential antimalarial drugs. pberghei.nlnih.gov This model allows researchers to evaluate a compound's ability to suppress parasitemia, prevent mortality, and assess its activity against various stages of the parasite life cycle. pberghei.nlnih.gov Key parameters measured include the effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) in a 4-day suppressive test. academicjournals.org While the P. berghei model is crucial for initial efficacy testing of antimalarials, specific research findings on the efficacy of 6-(Pyrrolidin-2-yl)quinoline (B1591585) acetate (B1210297) in this model are not detailed in the available literature.

Neuropathic Pain Models (e.g., Spinal Nerve Ligation (SNL) rat model)

The Spinal Nerve Ligation (SNL) model in rats is a highly validated and frequently used model for inducing peripheral neuropathic pain that mimics symptoms in humans, such as allodynia and hyperalgesia. scialert.netresearchgate.net The procedure typically involves the tight ligation of the L5 and sometimes L6 spinal nerves, which produces robust and long-lasting pain behaviors. researchgate.netnih.gov This model is instrumental in evaluating the efficacy of novel analgesic compounds. researchgate.net An oblique lateral approach has been developed to establish the model with less trauma compared to traditional methods. nih.gov Currently, there is no specific published data assessing the activity of 6-(Pyrrolidin-2-yl)quinoline acetate in the SNL rat model.

Cancer Xenograft Models (e.g., Human Melanoma Xenograft Model)

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are fundamental for evaluating the in vivo antitumor activity of drug candidates. nih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth, reduce tumor volume, and improve survival. While the human melanoma xenograft model is a specific example, other models are also used. nih.gov

Research on a structurally related compound, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, has demonstrated significant anticancer activity in vivo. This compound was tested in a Hep3B (human hepatocellular carcinoma) xenograft nude mice model and reconfirmed the potent antitumor effects observed in in vitro studies. nih.gov This suggests that the 6-(pyrrolidin-1-yl)quinoline scaffold possesses potential for in vivo tumor growth inhibition. nih.gov

Endocrine System Models (e.g., Hypogonadism Rat Model)

Animal models of endocrine disorders are critical for developing therapies that target hormonal pathways. The hypogonadism rat model, for instance, is used to evaluate the efficacy of selective androgen receptor modulators (SARMs). In a study focusing on substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones, a lead compound demonstrated excellent anabolic activity in muscle tissue with reduced androgenic effects on the prostate in a rat model of hypogonadism. nih.gov This finding highlights the potential for the 6-(pyrrolidinyl)quinoline scaffold to selectively modulate androgen receptor activity, offering a potential therapeutic avenue for conditions like muscle wasting and osteoporosis. nih.gov

In Vitro Cell-Based Assays

In vitro assays provide a controlled environment to screen compounds against specific cell types, offering high-throughput data on potency, mechanism of action, and selectivity.

Cancer Cell Line Proliferation Assays (e.g., HeLa, A375, M14, HCT-116, A549, OVCAR-5, PANC-1)

Cell proliferation assays are a primary method for determining the cytotoxic or cytostatic effects of potential anticancer agents against a panel of human cancer cell lines. oncolines.com These assays measure the ability of a compound to inhibit cell growth, often quantified by an IC50 value, which is the concentration required to inhibit 50% of cell proliferation.

While data for this compound is not specified, numerous studies have demonstrated the antiproliferative activity of various quinoline (B57606) and quinolone derivatives against a range of cancer cell lines.

HeLa (Cervical Cancer): Several quinoline derivatives have shown activity against HeLa cells. nih.govnih.gov For instance, certain bis-quinoline isomers displayed submicromolar IC50 values (as low as 0.14 µM) against this cell line. mdpi.com Another study on rhopaladins' analogs, which contain a pyrrolidone ring, also reported inhibition of HeLa cell proliferation. frontiersin.org

A375 and M14 (Melanoma): In studies of Mycalin A and its synthetic analogues, significant antiproliferative activity was observed against A375 human melanoma cells. mdpi.com Separately, bis-quinoline derivatives have been tested against M14 melanoma cells, with some showing IC50 values in the low micromolar to submicromolar range. mdpi.com

HCT-116 (Colon Cancer): The HCT-116 cell line has been used to test various quinoline-based compounds. A novel quinoline derivative, BAPPN, exhibited cytotoxic effects against HCT-116 cells. nih.gov Other studies have also confirmed the anti-tumor effects of different quinoline derivatives on this cell line. scispace.com Additionally, bis-quinoline isomers have demonstrated submicromolar antiproliferative activity against HCT-116 cells. mdpi.com

A549 (Lung Cancer): The cytotoxic potential of the quinoline derivative BAPPN was evaluated against A549 lung cancer cells, demonstrating an IC50 value of 9.96 µg/mL. nih.gov

The table below summarizes the antiproliferative activity of selected quinoline-based compounds, which are structurally related to the core scaffold of interest.

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Bis-quinoline isomer 2a | HeLa | Cervical | 0.14 µM | mdpi.com |

| Bis-quinoline isomer 2a | HCT-116 | Colon | Submicromolar | mdpi.com |

| Bis-quinoline isomer 2a | M14 | Melanoma | Submicromolar | mdpi.com |

| BAPPN | A549 | Lung | 9.96 µg/mL | nih.gov |

| BAPPN | HCT-116 | Colon | 23 µg/mL | nih.gov |

No specific research data was found for the activity of this compound or its close analogs against OVCAR-5 (ovarian cancer) or PANC-1 (pancreatic cancer) cell lines in the provided sources.

Enzyme Inhibition Assays (e.g., AChE, BChE, SphK, PKM2)

Research into the inhibitory activity of 6-(Pyrrolidin-2-yl)quinoline and its derivatives against key enzymes has revealed potential therapeutic applications. While specific data for the acetate salt form is not detailed, studies on related quinoline structures provide context for its potential interactions.

Quinoline-based compounds have been investigated as inhibitors for a variety of enzymes. For instance, certain quinolinones have demonstrated potent and selective non-competitive inhibition of human acetylcholinesterase (hrAChE). One such compound, QN8, showed an IC50 value of 0.29 µM for hrAChE and a much higher IC50 of 12.73 µM for human butyrylcholinesterase (hrBuChE), indicating selectivity. Kinetic analysis established its Ki value in the nanomolar range (79 nM). The dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered a promising strategy for addressing neurological disorders like Alzheimer's disease.

In the context of cancer metabolism, Pyruvate (B1213749) Kinase M2 (PKM2) is a significant target. It is a key glycolytic enzyme crucial for cancer cell growth and proliferation. Various modulators, both activators and inhibitors, have been developed to target PKM2. Some quinoline-8-sulfonamides, for example, have been shown to inhibit PKM2 activity and consequently exert antiproliferative effects on cancer cell lines.

Furthermore, modified quinoline-5,8-diones incorporating a pyrrolidine (B122466) headgroup have been identified as inhibitors of Sphingosine Kinase (SphK). One such compound exhibited improved potency for SphK1 inhibition (70%) while another showed better inhibition of SphK2 (82%). This suggests that the quinoline framework, in conjunction with a pyrrolidine moiety, can be tailored to target specific enzyme isoforms.

| Compound Class | Target Enzyme | Inhibition Data (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Quinolinone (QN8) | hrAChE | 0.29 µM | |

| Quinolinone (QN8) | hrBuChE | 12.73 µM | |

| Pyrrolidine-based quinoline-5,8-dione (Compound 21) | SphK1 | 70% inhibition | |

| Pyrrolidine-based quinoline-5,8-dione (Compound 20) | SphK2 | 82% inhibition |

Antiparasitic Assays (P. falciparum strains, T. b. brucei growth inhibition)

The quinoline core is a well-established pharmacophore in the development of antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. The heme detoxification pathway in P. falciparum is a primary target for 4-aminoquinoline (B48711) drugs. Structure-activity relationship (SAR) studies have highlighted that specific substitutions on the quinoline ring are crucial for antiplasmodial activity. For instance, the synthesis of pyridylvinylquinoline-triazole analogues, some incorporating a pyrrolidine functionality, yielded compounds with significant inhibitory effects on the drug-resistant Dd2 strain of P. falciparum at submicromolar concentrations. One potent molecule from this series demonstrated an EC50 value of 0.04 µM.

Similarly, quinoline-based structures have been explored as inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as African sleeping sickness. This devastating disease progresses to a neurological stage as the parasite crosses the blood-brain barrier. The trypanosomal pteridine (B1203161) metabolism presents a promising target for chemotherapy. Research into novel quinoline-based inhibitors of the T. b. brucei 20S proteasome has identified compounds with sub-micromolar cellular potency against the parasite. While specific data for this compound is not available, the general efficacy of related compounds underscores the potential of this chemical family. For example, some 2-aroyl quinazolinones have shown inhibitory activity against T. b. brucei with IC50 values as low as 4.7 µM.

| Compound Class | Parasite | Activity (EC50 / IC50) | Reference |

|---|---|---|---|

| Pyridylvinylquinoline-triazole (Compound 60) | P. falciparum (Dd2 strain) | 0.04 µM | |

| 2-Aroyl quinazolinone (KJ1) | T. b. brucei | 4.7 µM | |

| Quinoline-based Proteasome Inhibitor | T. b. brucei | <1 µM |

Selective Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines is an active area of research. The core structure is a scaffold for developing agents that can induce apoptosis and inhibit cell proliferation. For example, novel pyrazolo[4,3-f]quinoline derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). Certain compounds in this class exhibited 50% growth inhibition (GI50) at concentrations below 8 µM across all tested cell lines.

Similarly, pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties have shown potent cytotoxic effects, with one compound being particularly effective against the A549 lung cancer cell line by inducing late apoptosis and causing cell cycle arrest. Other studies have focused on bis-quinoline compounds, which displayed submicromolar IC50 values against several cancer cell lines, including HCT116 (colon), HeLa (cervical), M14 (melanoma), and HT1080 (fibrosarcoma). The mechanism often involves the induction of apoptosis, as demonstrated by an increase in the sub-G1 peak in cell cycle analysis of U937 leukemia cells treated with these compounds. While direct cytotoxicity data for this compound is not specified in the reviewed literature, the consistent anticancer activity of structurally related quinoline and pyrrolidine-containing molecules suggests this is a promising area for further investigation.

| Compound Class | Cancer Cell Line | Activity (GI50 / IC50) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinolines (e.g., 1M, 2E, 2P) | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 8 µM | |

| Bis-quinoline (Compound 2a) | HeLa | 0.14 µM | |

| Bis-quinoline (Compound 2b) | MCF-7 (Breast) | 0.3 µM | |

| 6-(quinolin-2-ylthio) pyridine (B92270) (Compound 4f) | MCF-7 and A549 (Lung) | 6.39 - 9.3 µM |

Future Research Directions and Unexplored Avenues

Rational Design Strategies for Enhanced Potency and Selectivity

Future research will heavily rely on rational design strategies to optimize the therapeutic profile of 6-(Pyrrolidin-2-yl)quinoline (B1591585) acetate (B1210297). These approaches will be instrumental in improving the compound's potency against specific biological targets while minimizing off-target effects.